molecular formula C9H7ClN2O2S2 B13638314 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide

Cat. No.: B13638314
M. Wt: 274.8 g/mol
InChI Key: MPNDUSZMMKYLCF-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at position 2, a phenyl group at the nitrogen atom, and a sulfonamide group at position 4. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-1,3-thiazole-4-sulfonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted thiazole derivatives.

    Electrophilic substitution: Formation of nitro or halogenated thiazole derivatives.

    Oxidation and reduction: Formation of sulfonic acids or sulfinamides.

Scientific Research Applications

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-thiazole-4-sulfonamide
  • N-phenyl-1,3-thiazole-4-sulfonamide
  • 2-chloro-N-phenyl-1,3-thiazole-5-sulfonamide

Uniqueness

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfonamide group at specific positions enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide

InChI

InChI=1S/C9H7ClN2O2S2/c10-9-11-8(6-15-9)16(13,14)12-7-4-2-1-3-5-7/h1-6,12H

InChI Key

MPNDUSZMMKYLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=N2)Cl

Origin of Product

United States

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